molecular formula C31H37OP B12885553 dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane

dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane

Cat. No.: B12885553
M. Wt: 456.6 g/mol
InChI Key: IBGVJCOMHBWNNS-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is a tertiary phosphine compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a complex aromatic structure, making it a valuable ligand in transition metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a Grignard reagent derived from 2-methoxyphenylmagnesium bromide . The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is unique due to its specific aromatic structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, distinguishing it from other similar phosphine ligands.

Properties

Molecular Formula

C31H37OP

Molecular Weight

456.6 g/mol

IUPAC Name

dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane

InChI

InChI=1S/C31H37OP/c1-32-30-18-10-8-16-28(30)24-20-22-25(23-21-24)29-17-9-11-19-31(29)33(26-12-4-2-5-13-26)27-14-6-3-7-15-27/h8-11,16-23,26-27H,2-7,12-15H2,1H3

InChI Key

IBGVJCOMHBWNNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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